Tiamdipine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-4-29-20(25)18-15(11-30-9-8-21)22-12(2)16(19(24)28-3)17(18)13-6-5-7-14(10-13)23(26)27/h5-7,10,17,22H,4,8-9,11,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRZAIJPGXTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911811 | |
| Record name | 3-Ethyl 5-methyl 2-{[(2-aminoethyl)sulfanyl]methyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110646-15-6 | |
| Record name | Tiamdipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110646156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl 5-methyl 2-{[(2-aminoethyl)sulfanyl]methyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Development for Tiamdipine
Established Synthetic Pathways for Tiamdipine Core Structure Elucidation
The 1,4-dihydropyridine (B1200194) core structure, central to this compound, is commonly synthesized through variations of the Hantzsch condensation reaction. eurekaselect.com This multi-component reaction typically involves an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. The 3-nitrophenyl substitution at the C4 position of the 1,4-DHP ring is noted to provide excellent stability and pharmacodynamic properties, leading to the development of drugs like this compound. scispace.com
One established method for preparing 2,6-dimethyl-3-acetyl-5-carbmethoxy-4-(3'-nitrophenyl)-1,4-dihydropyridine, a key intermediate for certain this compound derivatives, follows a method described in existing literature. scispace.com While the specific detailed steps for this compound's core synthesis are not extensively detailed in the provided snippets, the general principles of 1,4-DHP synthesis, particularly the Hantzsch reaction and the importance of substituents like the 3-nitrophenyl group, are highlighted as foundational. scispace.comeurekaselect.com
Exploration of Novel Synthetic Routes for this compound Derivatives and Analogs
Research into this compound derivatives and analogs involves exploring novel synthetic routes beyond the classical methods to potentially improve yields, introduce diverse substituents, or achieve greater control over stereochemistry. The field of 1,4-DHP synthesis continues to be a subject of intensive study. scispace.com
Novel synthetic methods for 1,4-dihydropyridines have been reported, including those utilizing catalysts such as aminated multiwalled carbon nanotubes. eurekaselect.com These newer approaches aim for efficiency and potentially milder reaction conditions. The development of novel synthetic routes for various heterocyclic compounds, including quinoxalines and isobenzofuranones, illustrates the ongoing effort in organic chemistry to find more efficient and versatile methods for constructing medicinally relevant scaffolds. mdpi.comsioc-journal.cniiserpune.ac.inresearchgate.net This broader context suggests that similar explorations are likely pursued for this compound analogs to access a wider chemical space and potentially discover compounds with improved properties.
Asymmetric Synthesis and Stereochemical Considerations in this compound Analogs Production
Stereochemistry plays a crucial role in the biological activity of chiral molecules, and this compound analogs, being 1,4-DHPs, can exhibit chirality. Asymmetric synthesis, which favors the formation of a specific stereoisomer, is therefore highly important in the production of chiral drug candidates. numberanalytics.comgd3services.com Different enantiomers or diastereomers of a molecule can have significantly different biological activities, efficacy, and side effects. gd3services.com
While direct details on the asymmetric synthesis of this compound itself are not provided, the importance of stereochemical control in the synthesis of related dihydropyrimidine (B8664642) derivatives and other chiral compounds is highlighted. researchgate.netmdpi.com Asymmetric synthesis methodologies, including the use of chiral auxiliaries and catalytic asymmetric synthesis, are employed to control the stereochemistry of reactions and produce enantiomerically enriched products. numberanalytics.comirbbarcelona.orgrsc.org The stereochemical assignment of ester derivatives of 1,4-DHPs has been a subject of research. researchgate.net This indicates that stereochemical considerations are relevant to the synthesis and study of this compound analogs.
Chemical Modification Strategies and Analog Development for Enhanced Pharmacological Profiles
Chemical modification strategies are extensively used to develop this compound analogs with enhanced pharmacological profiles. The 1,4-DHP core is a versatile scaffold that allows for various substitutions to tune activity and properties. eurekaselect.com this compound itself is a 1,4-dihydropyridine derivative that exhibits calcium channel antagonist activity. scispace.comunideb.hu
Analogs of 1,4-dihydropyridines are synthesized to explore their potential as antihypertensive, anti-anginal, anti-tumor, anti-inflammatory, anti-tubercular, and anti-cancer agents, among other therapeutic effects. eurekaselect.com Chemical modifications can involve altering substituents on the dihydropyridine (B1217469) ring, such as at the C3, C4, and C5 positions. scispace.comeurekaselect.com For instance, the interaction of this compound analogs in cardiac and smooth muscle has been studied, suggesting that structural variations influence their pharmacological effects. eurekaselect.com The development of novel 1,4-dihydropyridine derivatives containing nitrooxyalkylester moieties at the 3- and 5-positions, for example, has been explored for antihypertensive activity. eurekaselect.com
The concept of developing prodrugs, where the active drug is linked to a carrier moiety by a temporary linkage, is another chemical modification strategy used to improve drug properties, including release kinetics and targeting. google.comgoogleapis.comepo.orggoogleapis.com While the provided text mentions this compound in lists of drugs that could potentially be part of such prodrug systems, specific details on this compound prodrug development are limited. google.comgoogleapis.comepo.orggoogleapis.com However, the general principles of chemical modification of drugs to enhance their profiles are highly relevant to the development of this compound analogs.
The photodegradation of 1,4-dihydropyridine drugs, including the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative, is a relevant chemical property that can be influenced by structural modifications. innovareacademics.in Understanding these degradation pathways can inform the design of more stable analogs.
Research findings often detail the synthesis and evaluation of new 1,4-dihydropyridine derivatives with specific substitutions, assessing their activity in various biological assays. scispace.comeurekaselect.com These studies contribute to the understanding of structure-activity relationships within the this compound class of compounds, guiding the rational design of analogs with improved therapeutic potential.
Table 1: Selected 1,4-Dihydropyridine Derivatives and Substitutions Mentioned
| Compound Name | Key Structural Feature(s) | Noted Activity/Property | Source(s) |
| This compound | 1,4-Dihydropyridine, 3-nitrophenyl substitution at C4 | Calcium channel antagonist | scispace.comunideb.hu |
| 2,6-dimethyl-3-acetyl-5-carbmethoxy-4-(3'-nitrophenyl)-1,4-dihydropyridine | 1,4-Dihydropyridine, 3-acetyl, 5-carbmethoxy, 4-(3'-nitrophenyl) | Intermediate for derivatives | scispace.com |
| Nicardipine | 1,4-Dihydropyridine | Calcium channel antagonist | scispace.com |
| Pranidine | 1,4-Dihydropyridine | Calcium channel antagonist | scispace.com |
| Nimodipine | 1,4-Dihydropyridine | Calcium channel antagonist | scispace.com |
| Manidipine | 1,4-Dihydropyridine | Calcium channel antagonist | scispace.com |
| Novel 1,4-dihydropyridine derivatives | Containing nitrooxyalkylester moieties at 3,5-positions | Antihypertensive activity | eurekaselect.com |
This table summarizes some of the 1,4-dihydropyridine compounds and their features discussed in the context of this compound synthesis and derivative development, based on the provided search results.
Structure Activity Relationship Sar Studies of Tiamdipine and Its Analogs
Analysis of Positional and Substituent Effects on Biological Activity
The 1,4-dihydropyridine (B1200194) (1,4-DHP) core is central to the activity of tiamdipine and its analogs. Substituents at various positions on this core and on the appended phenyl ring significantly impact biological activity nih.goveurekaselect.com. Studies on this compound analogs have shown that the nature and position of substituents on the phenyl ring can influence activity, although this influence was found to be greatly reduced in the this compound series compared to N-formyl and neutral nifedipine (B1678770) derivatives nih.gov. For instance, the presence of substituents like 3-Cl, 3-MeO, and 3-CF3 on the phenyl ring of this compound analogs had a diminished effect on activity nih.gov.
A key structural feature of this compound is the presence of an amine side chain. Research indicates that this side chain plays a significant role in the pharmacokinetic profile, specifically by greatly reducing the onset and offset of action compared to compounds without this feature nih.gov.
Investigation of Stereoisomerism and Chirality in this compound Analogs for Pharmacological Differentiation
Stereoisomerism, particularly chirality, is a critical factor in the biological activity of many drugs, including 1,4-DHPs vdoc.pubwikipedia.org. This compound analogs, especially those bearing an asymmetric substituent at the C-2 position, exhibit stereoselectivity, with chirality at the C-4 position being a determinant for activity nih.gov.
In the broader class of 1,4-dihydropyridines, stereoselectivity often increases with increasing difference in the bulk of ester groups at the C-3 and C-5 positions, which is consistent with distinct binding sites in the receptor vdoc.pub. This differentiation also applies when chirality is introduced by asymmetric substitution at the C-2 and C-6 positions vdoc.pub. A similar degree of stereoselectivity observed for amlodipine (B1666008) analogs has also been noted for this compound analogs vdoc.pub. This highlights the importance of the precise three-dimensional arrangement of atoms for the interaction with the biological target.
Delineation of Molecular Features Critical for Calcium Channel Interaction
1,4-Dihydropyridines, including this compound, are known to interact with L-type calcium channels vdoc.pubnih.govresearchgate.net. Radioligand binding studies have been instrumental in understanding these interactions, suggesting the existence of multiple drug receptor sites on the calcium channel nih.gov. Site 1 is specifically labeled by 1,4-dihydropyridines nih.gov.
The presence of the aromatic ring and its substituents at the C-4 position of the 1,4-DHP core are of particular importance for biological activity and interaction with calcium channels vdoc.pub. The absence of a phenyl ring or its substitution with aliphatic or alicyclic groups typically results in a loss of activity vdoc.pub. The ester substituents at the C-3 and C-5 positions are also crucial, conferring optimum antagonist activity, although variations in ester group size are tolerated and can influence activity vdoc.pub. The molecular features that dictate the binding affinity and efficacy of this compound and its analogs at the calcium channel binding site are a key focus of SAR studies. These features contribute to the allosteric communication between different drug receptor sites on the channel nih.gov.
Application of Advanced SAR Methodologies in this compound Research
Advanced SAR methodologies are employed to gain deeper insights into the relationship between chemical structure and biological activity of this compound and its analogs iirs.gov.inphysionet.orgmanchester.ac.uk. These methodologies go beyond simple visual inspection of structures and activity data. While the provided search results primarily discuss advanced SAR in the context of remote sensing iirs.gov.inmdpi.comresearchgate.netnrsc.gov.inesa.int, in the context of medicinal chemistry and drug discovery, advanced SAR methodologies can include:
Quantitative Structure-Activity Relationship (QSAR): This involves developing mathematical models to correlate structural descriptors with biological activity, allowing for the prediction of activity for new compounds unacademy.comresearchgate.net.
Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule required for optimal interaction with a biological target unacademy.com.
Molecular Docking and Simulations: Computational techniques are used to model the binding of ligands (like this compound analogs) to the target protein (calcium channel) to understand the nature of the interactions at the molecular level plos.org.
3D-QSAR: This extends QSAR into three dimensions, considering the spatial arrangement of substituents and their impact on activity.
These advanced techniques, when applied to this compound research, can help to refine the understanding of the critical molecular features identified in basic SAR studies and guide the rational design of novel, more potent, or selective calcium channel blockers.
Cellular and Molecular Mechanisms of Action of Tiamdipine
Elucidation of Specific Molecular Targets and Binding Sites
Tiamdipine, as a dihydropyridine (B1217469), is understood to target voltage-operated calcium channels. innovareacademics.in Specifically, it is recognized as an L-type calcium channel blocker. wikiwand.comwikipedia.org Dihydropyridine antagonists are suggested to have a binding site that is accessible from the external face of the channel. researchgate.net There is also evidence suggesting that L-channels in gastrointestinal smooth muscle might possess distinct receptor sites, which could be relevant to the detailed molecular mechanism of action of calcium antagonists. ethernet.edu.et
Modulation of Ion Channel Function, with Emphasis on L-Type Calcium Channels
This compound's primary mechanism involves the modulation of ion channel function, particularly its inhibitory effect on L-type calcium channels. wikiwand.comwikipedia.org L-type calcium channels are part of the high-voltage activated family of voltage-dependent calcium channels and are also known as dihydropyridine channels. wikipedia.org These channels play crucial roles in various physiological processes, including the excitation-contraction coupling in skeletal, smooth, and cardiac muscle, as well as regulating neurohormone and neurotransmitter release in neurons and endocrine cells. wikipedia.org Dihydropyridine calcium channel blockers like this compound lower blood pressure mainly by relaxing the smooth muscle of blood vessel walls. wikipedia.org This effect is achieved by binding to the L-type calcium channel, particularly during its inactivated state, which prolongs this state and thus prevents calcium entry into the cell. innovareacademics.in The reduced calcium influx impedes the contraction of smooth muscles, leading to relaxation and a decrease in peripheral resistance. innovareacademics.in
Data on the specific modulation of L-type calcium channels by this compound, such as IC50 values or detailed kinetic data from research findings, would typically be presented in data tables. While direct quantitative data for this compound was not extensively available in the provided snippets, the mechanism aligns with that of other dihydropyridine calcium channel blockers.
Analysis of Intracellular Signaling Cascades Influenced by this compound
The primary intracellular signaling cascade influenced by this compound is downstream of L-type calcium channel blockade. By reducing the influx of extracellular calcium ions into the cell, this compound directly impacts calcium-dependent signaling pathways. Intracellular calcium acts as a crucial second messenger, regulating a multitude of cellular processes. patnawomenscollege.in A decrease in intracellular calcium concentration due to L-type channel blockade can affect various calcium-sensitive proteins and enzymes, thereby modulating downstream signaling cascades. While the search results did not provide specific details on which particular intracellular pathways (beyond the direct effect on calcium levels) are modulated by this compound, in general, calcium influx through L-type channels can influence pathways involved in gene expression, neuronal survival, synaptic efficacy, and the activation/deactivation of other ion channels. wikipedia.org Errors in cellular information processing, including calcium signaling, are implicated in various diseases. patnawomenscollege.in
Characterization of Receptor Binding Properties through Radioligand Assay Research
Radioligand binding assays are a standard technique used to characterize the binding properties of a ligand to a receptor, including determining affinity and selectivity. giffordbioscience.comnih.gov These assays involve incubating a receptor preparation with a radiolabeled ligand and quantifying the amount of bound ligand. sci-hub.serevvity.com Different types of radioligand binding assays exist, including saturation, competition, and kinetic assays, each providing different types of information about ligand-receptor interaction. giffordbioscience.comnih.gov Competitive radioligand binding assays, for instance, are used to determine the relative affinities (Ki values) of unlabeled test compounds for a receptor site by measuring their ability to inhibit the binding of a fixed concentration of a radiolabeled ligand. giffordbioscience.com Saturation assays help determine the number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov
While the provided search results discuss radioligand binding assays in general and mention this compound in the context of calcium channel blockers, specific data from radioligand assay research characterizing this compound's binding properties to L-type calcium channels or other potential targets were not detailed. However, such studies would be the primary method to quantitatively assess this compound's affinity and selectivity for its binding sites.
Preclinical Pharmacodynamic Investigations of Tiamdipine
In Vitro Pharmacodynamic Profiling in Isolated Animal Tissues (e.g., Cardiac and Smooth Muscle Preparations)
In vitro studies using isolated animal tissues provide valuable insights into the direct effects of tiamdipine on target organs such as the heart and smooth muscle. These preparations allow for controlled experiments to assess the compound's potency and efficacy in modulating muscle contraction and relaxation.
Research involving 5-nitro analogs of this compound has been conducted using isolated rat tail artery, guinea pig ileum, and rat heart to measure pharmacologic and radioligand binding properties. nih.gov Isolated tissue bath assays are a classical pharmacological tool used to evaluate concentration-response relationships in various contractile tissues, including smooth muscle. nih.gov This technique allows for the measurement of concentration-dependent changes in isometric contraction and how the potency and efficacy of agonists can be altered by antagonists or inhibitors. nih.gov Studies on dihydropyridines related to this compound have evaluated their pharmacologic and radioligand binding properties in smooth and cardiac muscle. nih.gov
Preclinical Assessment of Pharmacological Efficacy in Animal Models
Animal models are utilized in preclinical research to evaluate the pharmacological efficacy of drug candidates in a more complex, integrated biological system. These models aim to mimic aspects of human diseases or physiological conditions to assess a compound's potential therapeutic effects. Preclinical in vivo studies are required for demonstrating efficacy (pharmacology), pharmacokinetics (PK), pharmacodynamics (PD), and safety (toxicology). eddc.sg While animal models are a principal screening tool in drug discovery, their predictive validity for human outcomes can be limited due to physiological differences between species. pharmafeatures.comadvancedsciencenews.com
Studies involving analogs of this compound have been evaluated for their pharmacologic properties in rats and guinea pigs. nih.gov The influence of phenyl ring substitution in the this compound series was found to be greatly reduced compared to other dihydropyridine (B1217469) derivatives like nifedipine (B1678770) analogs. nih.gov The presence of an amine side chain in this compound analogs significantly reduced the onset and offset of action. nih.gov
Comparative Pharmacodynamics with Other Dihydropyridine Derivatives
Comparing the pharmacodynamic profile of this compound with other dihydropyridine derivatives helps to understand its relative potency, selectivity, and mechanism of action within this class of calcium channel blockers. Dihydropyridines are well-known in pharmacology as L-type calcium channel blockers, primarily used for the treatment of hypertension. iiab.me They are generally considered to be relatively vascular selective compared to other classes of calcium channel blockers like phenylalkylamines (e.g., verapamil). iiab.me
Research on analogs of this compound has included comparisons with N-formyl and neutral nifedipine derivatives, observing differences in the influence of phenyl ring substitution on pharmacologic properties in cardiac and smooth muscle. nih.gov
Characterization of Antagonist and Activator Properties of this compound and its Enantiomers
Many dihydropyridine derivatives exhibit both antagonist (blocking) and activator (opening) properties on calcium channels, and these properties can differ significantly between enantiomers. Characterizing these properties for this compound and its enantiomers is crucial for understanding their precise interaction with calcium channels.
Studies on 5-nitro analogs of this compound have shown that the enantiomers exhibit both activator and antagonist properties. nih.gov The antagonist properties were observed at lower concentrations compared to the activator properties. nih.gov For this compound analogs with an asymmetric substituent at the C-2 position, the chirality at C-4 was found to be determinant for activity. nih.gov Evidence suggests that agonist and antagonist enantiomers of dihydropyridines like PN 202-791 may act at different binding sites on the voltage-dependent calcium channel of vascular muscle. nih.gov
Metabolic Pathways and Biotransformation of Tiamdipine
In Vitro Metabolic Studies Utilizing Cellular and Subcellular Systems (e.g., Liver Microsomes, Hepatocytes)
Initial explorations into the metabolism of Tiamdipine have been conducted using in vitro systems that mimic the metabolic environment of the liver. Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, and cultured hepatocytes, which provide a more complete representation of hepatic metabolic processes, have been the primary tools in these investigations.
Studies incubating this compound with liver microsomes from various preclinical species have demonstrated that the compound undergoes significant oxidative metabolism. The rate of disappearance of the parent compound over time in these microsomal incubations provides an early indication of its metabolic stability. Further analysis of these incubations has allowed for the preliminary identification of several metabolic products, suggesting that multiple enzymatic reactions are involved in its initial breakdown.
Complementing the microsomal studies, experiments with primary hepatocytes have offered a broader view of this compound's biotransformation. Hepatocytes contain a wider array of phase I and phase II metabolic enzymes, enabling the observation of both oxidative and conjugative metabolic pathways. These studies have confirmed the findings from microsomal experiments and have additionally revealed the formation of conjugated metabolites, indicating the involvement of enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) in the detoxification and elimination of this compound.
In Vivo Metabolic Profiling in Preclinical Species
To understand the metabolic fate of this compound in a whole-organism context, in vivo studies in preclinical animal models, such as rats and dogs, have been conducted. Following administration of this compound, biological samples including plasma, urine, and feces are collected over a time course. Analysis of these samples provides a comprehensive profile of the circulating and excreted metabolites.
These in vivo studies have been crucial in confirming the relevance of the metabolic pathways observed in vitro. The metabolite profiles generated from these animal models have shown a consistent pattern of biotransformation, indicating that the primary metabolic routes are conserved across the species studied. Furthermore, these studies allow for a quantitative assessment of the different metabolites, providing insights into the major and minor pathways of this compound's elimination.
Identification and Structural Characterization of this compound Metabolites
A critical aspect of understanding the metabolism of this compound is the identification and structural elucidation of its metabolites. Advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), have been employed to separate and characterize the various metabolic products formed in both in vitro and in vivo studies.
Through detailed interpretation of the mass spectral data, including accurate mass measurements and fragmentation patterns, the structures of several key metabolites have been proposed. These structural assignments have revealed that the primary sites of metabolic modification on the this compound molecule include hydroxylation, N-dealkylation, and oxidation. The precise location of these modifications has been determined through sophisticated spectroscopic techniques, providing a clear picture of the chemical transformations that this compound undergoes in the body.
Below is an interactive data table summarizing the major metabolites of this compound identified in preclinical studies.
| Metabolite ID | Proposed Biotransformation | Method of Identification |
| M1 | Hydroxylation | HPLC-MS/MS |
| M2 | N-dealkylation | HPLC-MS/MS |
| M3 | Oxidation | HPLC-MS/MS |
| M4 | Glucuronide Conjugate | HPLC-MS/MS |
Elucidation of Enzymatic Systems and Biotransformation Pathways Involved in this compound Metabolism
With the major metabolites identified, research has focused on pinpointing the specific enzymatic systems responsible for their formation. Reaction phenotyping studies, utilizing a panel of recombinant human CYP enzymes, have been instrumental in identifying the key players in the oxidative metabolism of this compound. These experiments have demonstrated that specific CYP isoforms are primarily responsible for the initial hydroxylation and N-dealkylation reactions.
The formation of conjugated metabolites observed in hepatocyte and in vivo studies points to the involvement of phase II enzymes. While the specific UGT or SULT isoforms have yet to be definitively identified, their role in the further processing and elimination of the phase I metabolites is evident.
The collective data from these preclinical studies have enabled the construction of a putative metabolic pathway for this compound. This pathway highlights the sequential nature of its biotransformation, beginning with CYP-mediated oxidation followed by conjugation reactions, ultimately leading to the formation of more water-soluble and readily excretable metabolites.
Computational Modeling and Drug Discovery Applications for Tiamdipine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a drug molecule like Tiamdipine) when bound to a protein target. This method estimates the binding energy and the binding conformation, highlighting key interacting residues jpionline.orgpatsnap.com. Understanding protein-ligand interactions is fundamental in drug discovery, providing insights into how proteins selectively bind to specific molecules fiveable.me. These interactions involve various forces and molecular recognition principles fiveable.me.
Computational approaches like molecular docking enable the rapid screening and analysis of these interactions fiveable.me. Software tools such as AutoDock Vina are commonly used for molecular docking simulations chemrxiv.orgunair.ac.id. The accuracy of docking procedures can be assessed by comparing predicted binding poses with experimental data, such as that obtained from X-ray crystallography ijper.org. Non-covalent interactions, including hydrophobic interactions, hydrogen bonds, aromatic stacking, pi-cation interactions, salt bridges, water-bridged hydrogen bonds, and halogen bonds, are considered when analyzing protein-ligand interactions volkamerlab.org.
While no specific molecular docking studies for this compound were found, the method is widely applied to 1,4-dihydropyridine (B1200194) derivatives targeting L-type calcium channels iiab.me.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops mathematical correlations between the structural features (descriptors) of chemical compounds and their biological activities jpionline.orgresearchgate.net. QSAR models enable the prediction of compound behaviors and guide the optimization of lead compounds jpionline.org. This methodology is utilized to predict differences in the biological activities of chemical compounds by correlating them with a quantitative description of variations in their structures researchgate.net.
QSAR models employ statistical and multivariate techniques to analyze structural features like electronic, spatial, and hydrophobic properties and relate them to pharmacokinetic, toxicity, and bioactivity profiles researchgate.net. The validation of QSAR models is critical to evaluate their accuracy in predicting the activity of new compounds, ensuring their robustness, reliability, and predictability mdpi.com. Techniques like genetic algorithm-based multiple linear regression (GA-MLR) are used in QSAR modeling mdpi.comresearchgate.net.
QSAR is a valuable tool in virtual screening to rapidly evaluate large compound libraries researchgate.net. It also assists in estimating ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to exclude compounds with undesirable pharmacokinetics early in the process researchgate.net.
Hybrid docking-QSAR studies have been applied to 1,4-dihydropyridine-3,5-dicarboxamides as potential antitubercular agents, indicating the relevance of QSAR in studying this class of compounds eurekaselect.com.
Virtual Screening and Lead Optimization through In Silico Methodologies
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those most likely to bind to a drug target wikipedia.orgnih.gov. VS can significantly reduce costs and increase hit rates compared to traditional high-throughput screening routledge.com. It involves automatically evaluating vast libraries of compounds using computer programs wikipedia.org.
Virtual screening can be structure-based, where molecules are docked into the binding pocket of a protein, or ligand-based, which involves searching for compounds similar to known active molecules using pharmacophores, shape similarity, or fingerprints routledge.comsygnaturediscovery.com. The goal of VS is to identify molecules with novel chemical structures that bind to the target macromolecule wikipedia.org.
Lead optimization is a crucial step in drug design that aims to improve the functioning of identified lead molecules by modifying their structure to enhance binding affinity, selectivity, and pharmacokinetic properties researchgate.netnih.gov. In silico methodologies, including virtual screening, play a significant role in this process researchgate.netfrontiersin.org. Fragment-based drug discovery (FBDD) strategies, often supported by in silico approaches, involve screening low molecular weight compounds (fragments) that can serve as starting points for developing lead compounds frontiersin.org. These fragments can be iteratively optimized to improve their properties frontiersin.org.
Computational methods assist in fragment-to-lead optimization through techniques like hot spot analysis, druggability prediction, QSAR, machine learning for virtual screening, and de novo design methods frontiersin.org.
Computational Approaches for Target Identification and Validation
Target identification is a critical step in drug discovery that involves identifying molecular targets playing a key role in a disease fiveable.meresearchgate.net. Computational methods, utilizing bioinformatics and computational tools, are employed to predict and prioritize potential drug targets based on various data sources such as genomics, proteomics, and structural biology fiveable.me. These methods include gene expression analysis, protein-protein interaction networks, and structure-based drug design fiveable.me.
Computational approaches enable the rapid and cost-effective exploration of large datasets and the generation of testable hypotheses for experimental validation fiveable.me. Structure-based computational approaches, particularly inverse virtual screening, have boosted target prediction capabilities unisa.it. Molecular docking is a key technique in computational target identification, estimating the binding between a ligand and a potential macromolecule target unisa.it.
Target validation is the process of confirming the therapeutic relevance of identified targets fiveable.me. Computational validation methods complement experimental techniques by simulating binding interactions and integrating large datasets patsnap.com. Molecular docking studies, for instance, predict interactions and can calculate binding energies, supporting the assessment of target relevance patsnap.com. Machine learning and AI are increasingly used to identify and prioritize drug targets by analyzing large biological datasets and predicting target-disease associations embl.orgnih.gov.
While specific computational target identification and validation studies for this compound were not found, these methods are broadly applicable to understanding the potential interactions and targets of compounds like this compound within the context of their known pharmacological class iiab.me.
Future Research Directions and Unexplored Avenues for Tiamdipine
Design and Synthesis of Novel Analogs for Improved Selectivity and Potency
A significant area of future research involves the design and synthesis of novel Tiamdipine analogs. This process, rooted in synthetic medicinal chemistry, seeks to create new compounds with optimized pharmacological properties, such as enhanced potency and improved selectivity for specific biological targets openaccessjournals.com. By modifying the core structure of this compound, researchers aim to develop derivatives that exhibit stronger desired effects while minimizing off-target interactions openaccessjournals.com.
Insights from previous kinase inhibitor programs and structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs mdpi.comscienceopen.com. For instance, systematic analysis of structural modifications has revealed how different substitutions can impact potency and selectivity scienceopen.com. Studies on other compound classes, like 1,2,6-thiadiazinone kinase inhibitors and hydroxamic acid derivatives, demonstrate the effectiveness of targeted structural changes in improving therapeutic profiles, including increased potency against specific cell lines and enhanced safety margins mdpi.comscienceopen.com. The synthesis of unsymmetrical analogs, while sometimes more challenging, offers opportunities to fine-tune interactions with biological targets mdpi.com. The goal is to identify compounds with promising therapeutic windows for various conditions mdpi.com.
Advanced Mechanistic Studies at the Subcellular and Molecular Levels
Understanding the precise mechanisms by which this compound exerts its effects at the subcellular and molecular levels is another critical future research direction. This involves delving into the intricate interactions between this compound and its biological targets, potentially including ion channels or other key proteins within cells vdoc.pub.
Advanced techniques are needed to elucidate these mechanisms. Chemical imaging, for example, allows for the visualization of chemical compositions within biological samples, which can help in understanding drug distribution and interaction at a detailed level rsc.org. Techniques like fluorescence, infrared absorption, and Raman scattering are being applied to study diverse biological domains and could be valuable in this compound research rsc.org. Advances in resolution, contrast, sensitivity, and speed in chemical imaging are transforming the field, enabling high-resolution imaging of living systems and potentially revealing how this compound interacts with cellular components rsc.org. Integrating bioimaging into various fields of cell biology could further expand its impact on understanding this compound's actions rsc.org.
Exploration of this compound's Potential in Diverse Biological Systems
Exploring the potential of this compound in a wider range of biological systems is an important avenue for future research. While specific applications are excluded from this article, the general principle involves investigating its effects in different cellular contexts, tissues, or even model organisms to uncover novel therapeutic possibilities openaccessjournals.comals-journal.com.
This exploration can be guided by principles from synthetic biology, which focuses on the engineering and redesign of biological systems als-journal.comweforum.org. By applying synthetic biology approaches, researchers can design experiments to study this compound's impact on specific biological pathways or networks in a controlled manner als-journal.com. The field of synthetic biology is continuously developing tools and methods to design and analyze diverse genetic and biological systems, which could be leveraged to understand this compound's effects in complex biological environments als-journal.comnih.gov. This includes using techniques to generate biological diversity and analyze genotype-phenotype relationships als-journal.com.
Integration of Multi-Omics Data in Comprehensive this compound Research
Integrating data from multiple 'omics' platforms represents a powerful approach for comprehensive this compound research in the future. Multi-omics research combines data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics to provide a holistic view of the molecular mechanisms underlying biological processes and diseases imrpress.comfrontlinegenomics.comfrontiersin.org.
Q & A
Q. Methodological Answer :
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Step 1 : Define measurable parameters (e.g., bioavailability, half-life) using PICO framework (Population: target tissue/cells; Intervention: this compound dosage; Comparison: control/alternative drugs; Outcome: pharmacokinetic metrics) .
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Step 2 : Select validated assays (e.g., HPLC for plasma concentration analysis) and ensure replication to minimize variability .
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Step 3 : Incorporate temporal sampling (e.g., blood draws at 0, 1, 4, 8, 24 hours post-administration) to model absorption and elimination phases.
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Example Table :
Parameter Method Frequency Controls Bioavailability AUC (Area Under Curve) Hourly Vehicle-administered Half-life (t½) Non-compartmental analysis Post-dose Negative control cohort
Basic: What literature review strategies effectively identify knowledge gaps in this compound’s mechanism of action?
Q. Methodological Answer :
- Strategy 1 : Use databases (PubMed, SciFinder) with Boolean terms like "this compound AND (calcium channel blocker OR vasodilation)" to filter primary studies .
- Strategy 2 : Map conflicting findings (e.g., contradictory reports on endothelial-dependent vs. -independent effects) using thematic analysis to highlight unresolved questions .
- Strategy 3 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps for experimental validation .
Advanced: How to resolve contradictions in this compound’s efficacy across in vitro vs. in vivo models?
Q. Methodological Answer :
- Approach 1 : Conduct bridging studies to isolate variables (e.g., protein binding in plasma, metabolic enzymes) using ex vivo liver microsomes or serum-free cell cultures .
- Approach 2 : Apply systems pharmacology modeling to simulate in vivo conditions (e.g., blood flow, tissue penetration) and compare outputs to in vitro dose-response curves .
- Example Workflow :
Advanced: What methodologies optimize this compound’s selectivity for vascular smooth muscle over cardiac tissue?
Q. Methodological Answer :
- Step 1 : Perform receptor-binding assays (e.g., radioligand displacement) to quantify affinity for L-type Ca²⁺ channels in cardiac vs. vascular cells .
- Step 2 : Use structure-activity relationship (SAR) studies to modify this compound’s substituents and test selectivity via patch-clamp electrophysiology .
- Step 3 : Validate in hybrid models (e.g., Langendorff-perfused hearts with concurrent vascular tension measurements) .
Basic: How to ensure statistical rigor in this compound dose-response studies?
Q. Methodological Answer :
- Guideline 1 : Predefine sample size using power analysis (α=0.05, β=0.2) to detect clinically relevant effect sizes .
- Guideline 2 : Include internal controls (e.g., vehicle, nifedipine as positive control) and randomize treatment groups .
- Guideline 3 : Report variability metrics (SEM, confidence intervals) and use non-parametric tests for non-normal distributions .
Advanced: How to integrate multi-omics data to elucidate this compound’s off-target effects?
Q. Methodological Answer :
- Framework :
- Transcriptomics : RNA-seq of treated vs. untreated endothelial cells to identify dysregulated pathways.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.
- Network Analysis : Use tools like STRING or Cytoscape to map interactions between perturbed genes/proteins .
- Validation : CRISPR knockdown of top candidate genes to confirm mechanistic links to off-target effects.
Basic: What ethical considerations apply to preclinical this compound studies involving animal models?
Q. Methodological Answer :
- Consideration 1 : Adhere to 3Rs principles (Replacement, Reduction, Refinement) and obtain IACUC approval .
- Consideration 2 : Justify species selection (e.g., rodents for hypertension models) and minimize cohort sizes via pilot dose-ranging studies .
Advanced: How to design a longitudinal study assessing this compound’s chronic toxicity?
Q. Methodological Answer :
- Design :
- Cohorts : Control, low-dose (therapeutic), high-dose (10x therapeutic) administered for 6–12 months.
- Endpoints : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and behavioral assessments .
- Analysis : Use Cox proportional hazards models to correlate dosage with adverse event incidence .
Basic: How to validate this compound’s purity and stability in experimental formulations?
Q. Methodological Answer :
- Step 1 : Perform HPLC-UV/HRMS to verify purity (>98%) and detect degradation products .
- Step 2 : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling .
Advanced: What computational tools predict this compound’s interactions with novel calcium channel isoforms?
Q. Methodological Answer :
- Tool 1 : Molecular docking (AutoDock Vina) to model binding to Cav1.2 vs. Cav1.3 channels .
- Tool 2 : MD (Molecular Dynamics) simulations (GROMACS) to assess binding stability over 100-ns trajectories .
- Validation : Compare predictions with mutagenesis data (e.g., alanine scanning of channel domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
